N-propynyl piperazine
CAS No.:
Cat. No.: VC13922325
Molecular Formula: C7H12N2
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2 |
|---|---|
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 1-prop-1-ynylpiperazine |
| Standard InChI | InChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h8H,3-4,6-7H2,1H3 |
| Standard InChI Key | BVGMALQUNDJADG-UHFFFAOYSA-N |
| Canonical SMILES | CC#CN1CCNCC1 |
Introduction
Chemical Structure and Physicochemical Properties
N-Propynyl piperazine (C6H11N2-C3H3) features a piperazine core with a terminal alkyne substituent on one nitrogen atom. The propynyl group introduces significant electronic and steric effects, altering the molecule’s reactivity and interaction profiles compared to unsubstituted piperazine. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H15N2 |
| Molecular Weight | 151.23 g/mol |
| Solubility | Moderate in polar solvents (e.g., water, ethanol) due to amine functionality; limited in non-polar solvents |
| Boiling Point | Estimated 180–200°C (decomposes above 200°C) |
| pKa | ~9.5 (secondary amine); alkyne pKa ~25 |
The alkyne moiety’s rigidity and electron-withdrawing nature may influence binding affinities to biological targets, as seen in other piperazine derivatives .
Synthesis and Structural Modification
General Synthetic Routes
N-Propynyl piperazine is synthesized via alkylation of piperazine using propargyl bromide under basic conditions. A representative reaction is:
This method parallels industrial piperazine derivative syntheses, where ammoniation of halides or ethanolamine yields substituted products . Patent US6603003B2 outlines analogous strategies for N-alkyl piperazines, emphasizing purification via crystallization or distillation .
Structural Analogues and SARs
Modifications to the piperazine ring profoundly affect pharmacological activity. For example:
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1,1-Dimethyl-4-phenyl piperazine iodide exhibits nicotinic acetylcholine receptor (nAChR) agonism, reducing airway inflammation .
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SLV313, a D2/3 antagonist and 5-HT1A agonist, demonstrates antipsychotic potential .
The propynyl group’s triple bond may enhance metabolic stability or enable "click chemistry" applications, such as bioconjugation in drug delivery systems.
Industrial and Research Applications
Chemical Intermediate
N-Propynyl piperazine serves as a building block in organic synthesis. Its alkyne group participates in:
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Huisgen Cycloaddition: Copper-catalyzed "click" reactions with azides to form triazoles, useful in polymer chemistry and bioconjugation.
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Sonogashira Coupling: Palladium-mediated cross-couplings to construct carbon-carbon bonds in pharmaceuticals.
Drug Discovery
The compound’s modular structure enables rapid generation of analogs for high-throughput screening. For instance:
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Antidepressants: Vilazodone-like molecules combining 5-HT1A agonism and serotonin reuptake inhibition .
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Antipsychotics: D2/5-HT2A dual antagonists with reduced extrapyramidal side effects.
Future Directions and Research Gaps
Despite its theoretical promise, N-propynyl piperazine remains underexplored. Critical research priorities include:
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Synthetic Optimization: Developing regioselective methods to avoid N,N-dipropargylation.
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Target Identification: Screening against receptor panels to elucidate primary mechanisms.
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Toxicokinetic Studies: Assessing bioavailability, metabolism, and long-term safety.
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